

Spectroscopic Characterization of 3-Bromo-5-ethylpyridine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-ethylpyridine

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Introduction: The Analytical Imperative for 3-Bromo-5-ethylpyridine

In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their utility as versatile scaffolds in the synthesis of complex molecular architectures necessitates a profound understanding of their structural and electronic properties. **3-Bromo-5-ethylpyridine**, a key building block, is no exception. Its precise molecular geometry and reactivity are dictated by the interplay of the electronegative bromine atom and the electron-donating ethyl group on the pyridine ring.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **3-Bromo-5-ethylpyridine**. As Senior Application Scientists, we move beyond mere data reporting. We delve into the causality behind the observed spectral features, offering insights honed from field experience. The objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework for this compound, ensuring both confident identification and a deeper understanding of its chemical nature. Every piece of data presented herein is part of a self-validating system, where NMR, IR, and MS results cohesively support a single, unambiguous structural assignment.

Molecular Structure and Isomeric Identity

The structural foundation of our analysis is the precise arrangement of atoms in **3-Bromo-5-ethylpyridine**. The pyridine ring, a six-membered aromatic heterocycle, is substituted at the 3- and 5-positions. This substitution pattern is critical as it determines the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular Structure of **3-Bromo-5-ethylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By probing the magnetic environments of ^1H and ^{13}C nuclei, we can map the connectivity and electronic nature of the entire molecule.

^1H NMR Analysis: A Proton's Perspective

The ^1H NMR spectrum provides a detailed picture of the proton environments. In **3-Bromo-5-ethylpyridine**, we expect to see distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the anisotropic effects of the aromatic ring.

Table 1: ^1H NMR Data for **3-Bromo-5-ethylpyridine** (Predicted)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.55	d	~1.9
H-6	~8.48	d	~1.5
H-4	~7.95	t	~1.7
-CH ₂ - (Ethyl)	~2.70	q	~7.6
-CH ₃ (Ethyl)	~1.25	t	~7.6

Note: These are predicted values based on established substituent effects on the pyridine ring. Experimental values may vary slightly.

Expert Interpretation:

- Aromatic Region (7.5-9.0 ppm): The protons on the pyridine ring (H-2, H-4, and H-6) are deshielded and appear at high chemical shifts due to the ring current effect and the electron-withdrawing nature of the nitrogen atom.
 - H-2 and H-6: These protons, being adjacent to the nitrogen, are the most deshielded. Their distinct chemical shifts arise from the different substituents at the 3- and 5-positions. They appear as small doublets due to coupling with H-4.
 - H-4: This proton appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6. Its position is slightly upfield compared to H-2 and H-6.
- Aliphatic Region (1.0-3.0 ppm): The ethyl group protons show a classic ethyl pattern.
 - Methylene (-CH₂-): The quartet at ~2.70 ppm is due to the methylene protons being split by the three adjacent methyl protons. The deshielding is caused by the direct attachment to the aromatic ring.
 - Methyl (-CH₃): The triplet at ~1.25 ppm is characteristic of a methyl group adjacent to a methylene group.

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. A ¹³C NMR spectrum for 3-bromo-5-ethyl-pyridine is available on SpectraBase, a comprehensive spectral database.[\[1\]](#)

Table 2: ¹³C NMR Data for **3-Bromo-5-ethylpyridine**

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	~151.2
C-6	~147.5
C-5	~141.0
C-4	~137.8
C-3	~119.5
-CH ₂ - (Ethyl)	~25.0
-CH ₃ (Ethyl)	~14.8

Source: Adapted from data available on SpectraBase for 3-bromo-5-ethyl-pyridine.[\[1\]](#)

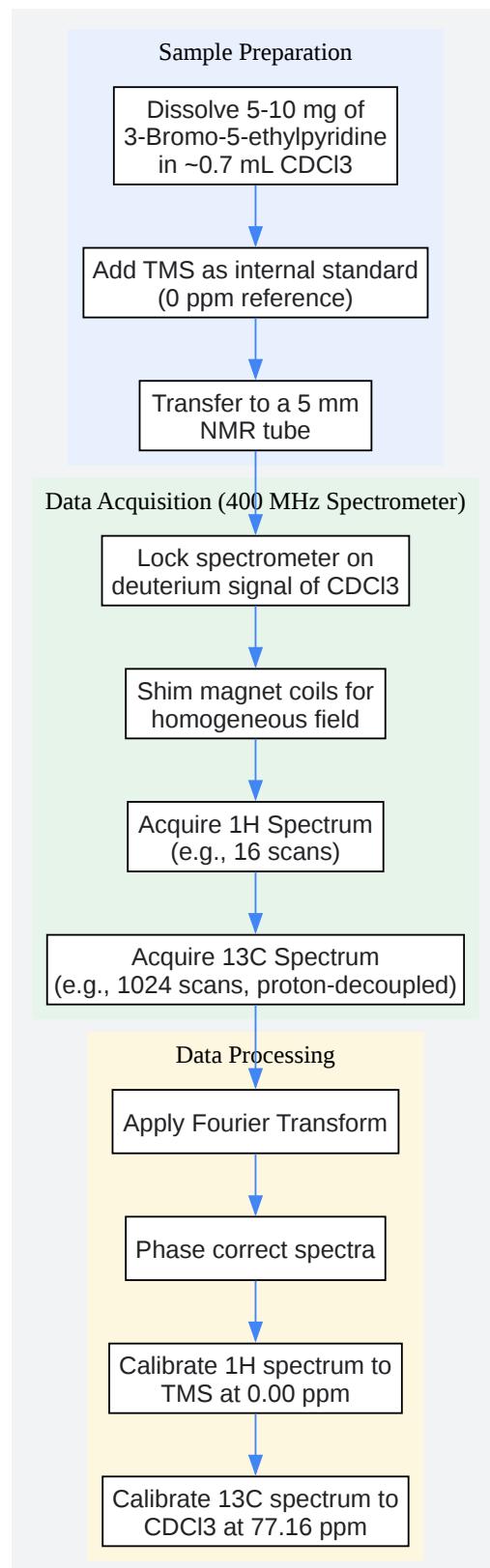
Expert Interpretation:

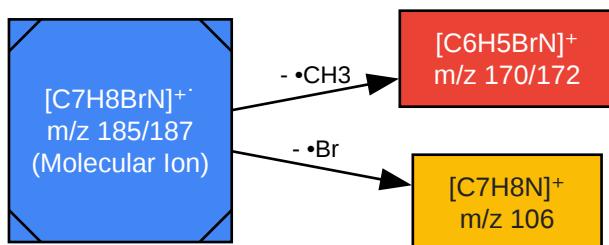
- Aromatic Carbons (110-160 ppm):
 - C-2 and C-6: These carbons, adjacent to the nitrogen, are significantly deshielded and appear at the lowest field, consistent with their position in a heteroaromatic ring.
 - C-3: The carbon bearing the bromine atom (C-3) is observed at a much higher field (~119.5 ppm). This is a classic example of the "heavy atom effect," where the large electron cloud of bromine induces shielding. This is a key confirmatory signal.
 - C-5: The carbon attached to the ethyl group is also deshielded due to its position within the aromatic system.
 - C-4: This carbon appears at a characteristic chemical shift for a pyridine ring carbon.
- Aliphatic Carbons (10-30 ppm): The methylene and methyl carbons of the ethyl group appear in the expected upfield region, confirming the presence of this substituent.

Experimental Protocol: NMR Data Acquisition

The trustworthiness of NMR data hinges on a meticulously executed experimental protocol.

The following represents a standard operating procedure for acquiring high-quality ^1H and ^{13}C NMR spectra.





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Caption: Primary Fragmentation Pathways for **3-Bromo-5-ethylpyridine**.

Experimental Protocol: GC-MS (EI) Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing volatile compounds like **3-Bromo-5-ethylpyridine**.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
- **GC Separation:** Inject a small volume (e.g., 1 μ L) into the GC. The sample is vaporized and travels through a capillary column (e.g., a 30m DB-5 column), which separates the analyte from any impurities based on boiling point and polarity.
- **Ionization:** As the pure compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z , generating the mass spectrum.

Causality in Experimental Choices:

- GC Inlet: Using a GC for sample introduction ensures that a pure, vaporized sample enters the mass spectrometer, leading to a clean, interpretable spectrum free from solvent and impurity signals.
- 70 eV Ionization Energy: This is the standard energy for EI-MS. It is high enough to cause reproducible fragmentation patterns, which allows for the comparison of spectra to extensive libraries for compound identification. [2]

Conclusion

The spectroscopic analysis of **3-Bromo-5-ethylpyridine** provides a cohesive and self-validating structural confirmation. ^1H and ^{13}C NMR define the precise connectivity and electronic environment of the carbon-hydrogen framework, with the heavy-atom effect of bromine in the ^{13}C spectrum serving as a key diagnostic feature. FTIR spectroscopy confirms the presence of the core functional groups—aromatic ring, aliphatic chain, and aryl bromide. Finally, mass spectrometry establishes the correct molecular weight and, crucially, confirms the presence of a single bromine atom through its characteristic $\text{M}/\text{M}+2$ isotopic pattern. Together, these techniques provide the unambiguous analytical signature required by researchers in synthesis and development.

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